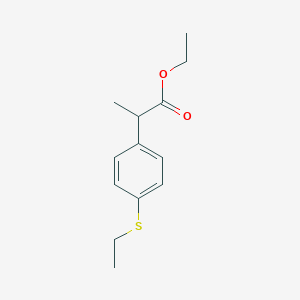![molecular formula C10H8N2OS B13843148 8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
8-Methoxy-8H-isothiazolo[5,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinalexin is a potent antifungal phytoalexin produced by cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Sinalexin plays a crucial role in plant defense mechanisms, particularly against fungal pathogens such as Leptosphaeria maculans .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sinalexin involves several steps. One of the key intermediates in its synthesis is 3-formylindolyl-2-sulfonic acid. The synthetic route typically starts with the reductive bioconversion of brassilexin to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Industrial Production Methods: The process would require optimization for large-scale production, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .
Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .
科学的研究の応用
Sinalexin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Its potent antifungal properties make it a valuable compound for studying plant-pathogen interactions and developing sustainable crop protection strategies. Researchers have also explored its potential as a natural pesticide and its role in enhancing disease resistance in cruciferous crops .
作用機序
The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .
類似化合物との比較
Similar Compounds: Sinalexin is similar to other cruciferous phytoalexins such as brassilexin, brassicanal A, spirobrassinin, and 1-methoxyspirobrassinin. These compounds share similar antifungal properties and are produced by cruciferous plants in response to pathogen attack .
Uniqueness of Sinalexin: What sets sinalexin apart from other similar compounds is its potent antifungal activity and its specific detoxification pathway. Unlike other phytoalexins, sinalexin undergoes a unique reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
特性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
4-methoxy-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3 |
InChIキー |
MCKJZUFMGOTAKT-UHFFFAOYSA-N |
正規SMILES |
CON1C2=CC=CC=C2C3=C1SN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


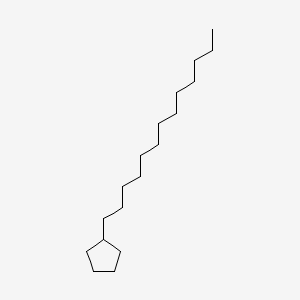

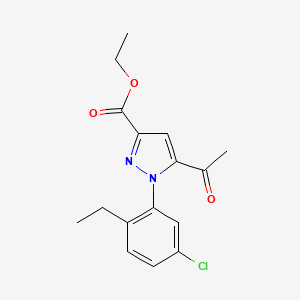
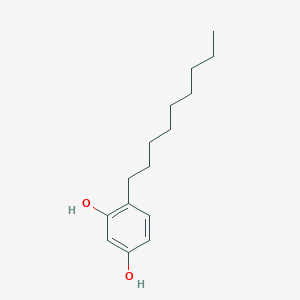
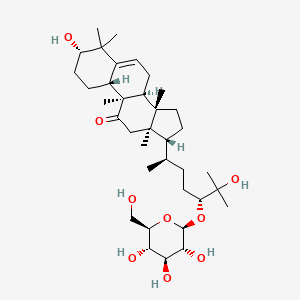
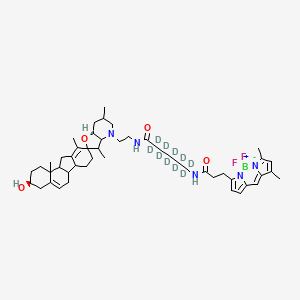
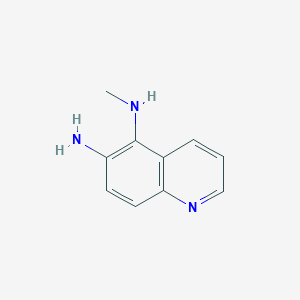
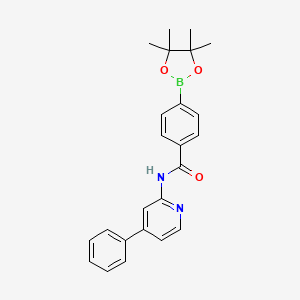
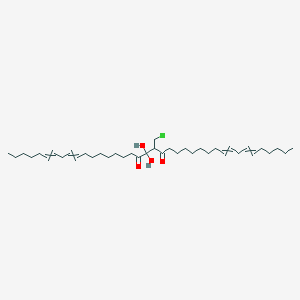
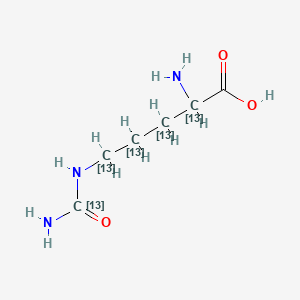

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
